2-(P-Toluoyl)acetanilide
Description
Overview of Acetanilide (B955) Scaffolds in Modern Organic Chemistry
Acetanilide, a foundational molecule with the chemical name N-phenylacetamide, and its derivatives represent a significant class of compounds in organic chemistry. patsnap.com The acetanilide scaffold, consisting of an N-acetylated aniline (B41778) ring, serves as a versatile platform for the synthesis of a wide array of more complex molecules. patsnap.comsmolecule.comrsc.org These structures are integral to the development of pharmaceuticals, dyes, and materials. smolecule.comrsc.orgsolubilityofthings.com The reactivity of the acetanilide structure can be readily modified, allowing for the introduction of various functional groups, which in turn leads to a diverse range of chemical properties and biological activities. smolecule.comresearchgate.net
The utility of acetanilides in synthesis is demonstrated by their role as intermediates in the production of various organic compounds. patsnap.com For instance, they are precursors in the synthesis of sulfa drugs and other medicinally important molecules. sapub.orgbohrium.com The amino group of aniline is often acetylated to control its reactivity during electrophilic aromatic substitution reactions, such as nitration, after which the acetyl group can be removed. byjus.comscribd.comncert.nic.in This protective strategy highlights the importance of the acetanilide structure in directing chemical transformations.
Academic Context of 2-(P-Toluoyl)acetanilide Research within Amide Chemistry
Within the broader field of amide chemistry, this compound, a β-ketoamide, holds particular interest due to its structural features and reactivity. The study of β-ketoamides is crucial as they are key intermediates in the synthesis of various heterocyclic compounds, including pyrans, alkaloids, and lactams. core.ac.uk The reactivity of these compounds is intrinsically linked to their tautomeric equilibria. core.ac.uk
Research into this compound and similar β-ketoamides often focuses on understanding their keto-enol tautomerism. core.ac.uk This phenomenon, where the compound exists as an equilibrium mixture of a keto and an enol form, significantly influences its chemical behavior. core.ac.uklibretexts.org The investigation of substituent, temperature, and solvent effects on this equilibrium provides valuable insights into the stability and reactivity of these molecules. core.ac.uk Such studies are of both practical and theoretical importance for controlling the outcomes of reactions involving these versatile compounds. core.ac.uk
Structure
3D Structure
Properties
CAS No. |
3422-75-1 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-(4-methylphenyl)-3-oxo-N-phenylpropanamide |
InChI |
InChI=1S/C16H15NO2/c1-12-7-9-13(10-8-12)15(18)11-16(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) |
InChI Key |
QPPRFURUNQQCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 P Toluoyl Acetanilide and Its Derivatives
Classical Acylation Approaches
The foundational methods for synthesizing acetanilides involve the formation of an amide bond through acylation, a type of nucleophilic acyl substitution. vedantu.comijtsrd.com These reactions are fundamental in organic synthesis and are widely used in both academic and industrial settings. ijtsrd.com
Acylation of p-Toluidine (B81030) Derivatives
A principal method for synthesizing compounds like 2-(p-toluoyl)acetanilide involves the acylation of p-toluidine or its derivatives. smolecule.comijsrst.com In this reaction, the amino group of p-toluidine acts as a nucleophile, attacking an acylating agent. ijirset.com Common acylating agents include acetic anhydride (B1165640) or acetyl chloride. smolecule.com The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct. smolecule.com
For instance, the synthesis of N-(p-tolyl)acetamide, a related compound, is achieved by reacting p-toluidine with acetic acid in the presence of benzophenone (B1666685) as a metal-free catalyst. ijsrst.com The reaction proceeds via an N-C bond formation to produce the primary amide. ijsrst.com The resulting product can be purified and characterized using techniques like melting point determination and NMR spectroscopy. ijsrst.com
Protection of the amine group in toluidine derivatives via acetylation is a common strategy, particularly before carrying out other reactions like nitration, to prevent oxidation of the sensitive amine group. ulisboa.pt
Nucleophilic Acylation Reactions in Acetanilide (B955) Formation
The synthesis of acetanilide and its derivatives is a classic example of nucleophilic acyl substitution. vedantu.comwpmucdn.com The mechanism begins with the nucleophilic attack of the nitrogen atom from the aniline (B41778) or its derivative on the carbonyl carbon of the acylating agent, such as acetic anhydride. vedantu.comwpmucdn.com This initial attack forms a tetrahedral intermediate. vedantu.comwpmucdn.com Subsequently, this intermediate collapses, leading to the elimination of a leaving group (like an acetate (B1210297) ion) and the formation of the stable amide product. vedantu.com
The reaction between aniline and acetic anhydride is a well-established method for producing acetanilide. wpmucdn.com This reaction can be catalyzed by acids or bases. ijtsrd.com While effective, traditional methods often use corrosive reagents like acetyl chloride or lachrymatory ones like acetic anhydride. ijtsrd.com
Advanced and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards developing more efficient, safer, and environmentally friendly methods for synthesizing acetanilide derivatives. These advanced strategies align with the principles of green chemistry and often employ novel catalytic systems.
Mechanochemical Synthesis Techniques for Acetanilide Derivatives
Mechanochemistry, which involves using mechanical force to induce chemical reactions, has emerged as a powerful, solvent-free alternative for organic synthesis. researchgate.net Ball-milling is a common mechanochemical technique that has been successfully applied to the synthesis of acetanilide derivatives. researchgate.net
For example, a solvent-free, palladium-catalyzed ortho-halogenation of acetanilides has been developed using N-halosuccinimides as the halogen source under ball-milling conditions. beilstein-journals.org This method avoids hazardous organic solvents, high reaction temperatures, and long reaction times, offering a highly efficient and regioselective functionalization of acetanilides. beilstein-journals.org The technique has been used to produce ortho-iodinated, brominated, and chlorinated acetanilides in high yields. beilstein-journals.org The proposed mechanism involves the in-situ formation of a more active palladium species, which then coordinates to the amide's oxygen atom and inserts into the ortho C-H bond. beilstein-journals.org
Mechanochemical methods have also been employed for the synthesis of various heterocyclic compounds starting from acetanilide derivatives, highlighting the versatility of this approach. beilstein-journals.orgnih.gov
Green Chemistry Principles in Acetanilide Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to acetanilide synthesis. ttwrdcs.ac.in This involves using less toxic reagents, alternative solvents, and catalytic methods to improve atom economy and reduce waste. ijirset.comimist.ma
One greener approach involves the acetylation of amines using glacial acetic acid, which is less hazardous than acetic anhydride or acetyl chloride and produces only water as a byproduct, resulting in 100% atom economy. ijtsrd.com To enhance the reactivity of the less electrophilic carbonyl carbon in acetic acid, catalysts are employed. ijtsrd.com For instance, a magnesium sulphate-glacial acetic acid system has been shown to be an effective, inexpensive, and environmentally friendly catalyst for the synthesis of acetanilide from aniline. ijtsrd.comijtsrd.com
Other green methods include using zinc dust to prevent oxidation during the reaction of aniline with glacial acetic acid. ijirset.com The use of plant extracts as catalysts and solvents is also being explored as a sustainable alternative. ttwrdcs.ac.in These green protocols often lead to higher yields, shorter reaction times, and milder reaction conditions. ijirset.comttwrdcs.ac.in
Palladium-Catalyzed C-H Bond Activation and Functionalization
Palladium-catalyzed C-H bond activation has become a transformative tool for the direct functionalization of unreactive C-H bonds, offering a more efficient way to synthesize complex molecules. nih.gov This strategy often utilizes a directing group within the substrate to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. nih.gov
In the context of acetanilides, the amide group can act as a directing group to facilitate ortho-C-H functionalization. rsc.org Palladium catalysts have been used for various transformations, including:
Halogenation : Palladium-catalyzed ortho-halogenation of acetanilides can be achieved using reagents like copper halides or N-halosuccinimides. beilstein-journals.orgnih.gov
Alkylation : The ortho-alkylation of acetanilides with alkenes can be catalyzed by iridium complexes, providing direct access to synthetically challenging anilines. nih.gov
Acylation : Direct acylation of arene sp2 C-H bonds in acetanilides can be accomplished using aldehydes or benzylic alcohols as acyl sources with a palladium acetate catalyst. researchgate.net
These reactions often proceed through a catalytic cycle involving C-H activation to form a palladacycle intermediate, followed by oxidative addition, reductive elimination, and catalyst regeneration. beilstein-journals.orgrsc.orgnih.gov The development of these methods allows for the late-stage functionalization of complex molecules and provides practical routes to a wide range of substituted acetanilide derivatives. researchgate.net
Multi-Component Reaction Pathways for Complex Acetanilide Frameworks
Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecular architectures from simple starting materials in a single step. These reactions are highly valued in medicinal chemistry and materials science for their ability to rapidly generate libraries of structurally diverse compounds. In the context of acetanilide derivatives, MCRs provide a powerful tool for constructing intricate frameworks that would otherwise require lengthy, multi-step synthetic sequences.
One notable example involves the reaction of acetoacetanilide (B1666496) derivatives with aromatic aldehydes and cyanomethylene reagents. nih.govresearchgate.net For instance, the reaction of an acetoacetanilide, an aromatic aldehyde, and malononitrile (B47326) in the presence of a base like triethylamine (B128534) can yield highly substituted 4H-pyran derivatives. nih.govresearchgate.net Alternatively, by using ammonium (B1175870) acetate as the catalyst, the reaction can be directed towards the formation of 1,4-dihydropyridine (B1200194) derivatives. nih.govresearchgate.net These heterocyclic systems, fused or appended to the acetanilide core, are of significant interest due to their potential biological activities. The choice of catalyst and cyanomethylene reagent (e.g., malononitrile vs. ethyl cyanoacetate) allows for the selective synthesis of different heterocyclic scaffolds. nih.govresearchgate.net
Furthermore, MCRs have been employed in the synthesis of thiophene (B33073) derivatives incorporating an acetanilide moiety. A three-component reaction of an acetanilide derivative, an aldehyde, and a sulfur source can lead to the formation of substituted thiophenes. tandfonline.comeurjchem.com For example, the reaction of 2-cyano-N-(p-tolyl)acetamide with acetylacetone (B45752) and elemental sulfur in the presence of triethylamine has been used to prepare thiophene derivatives. eurjchem.com These MCRs highlight the versatility of the acetanilide scaffold as a building block for the construction of diverse and complex molecular frameworks.
Strategies for Derivatization of the this compound Core
The this compound core structure presents multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially altered physical, chemical, and biological properties. Key strategies for derivatization include reactions targeting the aromatic rings and modifications of the amide and ketone functionalities.
Regioselective Ortho-Halogenation Reactions
The introduction of halogen atoms onto the aromatic rings of acetanilides is a crucial transformation for synthesizing intermediates for cross-coupling reactions and for modulating the electronic properties of the molecule. Directing this halogenation to a specific position, particularly the ortho position of the N-aryl ring, is often a synthetic challenge.
Palladium-catalyzed C-H functionalization has emerged as a powerful method for the regioselective ortho-halogenation of acetanilides. nih.govbeilstein-journals.orgfigshare.com These reactions typically employ a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in combination with a halogen source. nih.govbeilstein-journals.org For instance, using N-halosuccinimides (NXS), where X can be I, Br, or Cl, allows for the selective introduction of a halogen atom at the ortho position of the acetanilide ring. beilstein-journals.org The amide group acts as a directing group, facilitating the C-H activation process at the adjacent ortho-position.
Recent advancements have focused on developing more environmentally benign and efficient protocols. One such approach is the use of ball-milling conditions, which allows for solvent-free palladium-catalyzed ortho-halogenation. beilstein-journals.org This mechanochemical method has been successfully applied to the ortho-iodination, bromination, and chlorination of acetanilides in high yields. beilstein-journals.org Another strategy involves the use of copper halides (CuX₂) as the halogen source in a palladium-catalyzed system, which has also demonstrated high regioselectivity for ortho-halogenation. nih.govfigshare.com
Boron-directed strategies offer a metal-free alternative for regioselective ortho-halogenation. This involves an initial ortho-borylation of the N-aryl amide, followed by an oxidative halodeboronation to install the halogen atom. gu.se This two-step process provides a high degree of regioselectivity and functional group tolerance. gu.se
Below is a table summarizing various methods for the regioselective ortho-halogenation of acetanilides.
| Catalyst/Reagent System | Halogen Source | Key Features |
| Pd(OAc)₂ / Additive | N-Iodosuccinimide (NIS) | Solvent-free, ball-milling conditions, high yields. beilstein-journals.org |
| Pd(OAc)₂ / Cu(OAc)₂ | Copper(II) Halides (CuX₂) | High regioselectivity for ortho-haloacetanilides. nih.govfigshare.com |
| BBr₃ then Oxidant | Halogenating Agent | Metal-free, high regioselectivity via halodeboronation. gu.se |
Synthesis of Schiff Base Derivatives from Aminoacetanilides
Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are versatile intermediates in organic synthesis and often exhibit a range of biological activities. The synthesis of Schiff base derivatives from aminoacetanilides typically involves the condensation of a primary amino group with an aldehyde or a ketone.
To prepare Schiff bases from this compound, the acetanilide would first need to be modified to introduce a primary amino group. A common precursor for this type of synthesis is p-aminoacetanilide. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net In a typical procedure, p-aminoacetanilide is reacted with a suitable aromatic or heterocyclic aldehyde in a solvent like ethanol, often with a catalytic amount of an acid such as glacial acetic acid. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net The reaction proceeds via nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage.
A variety of aldehydes can be used to generate a diverse library of Schiff base derivatives. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net For example, substituted benzaldehydes, naphthaldehydes, and salicylaldehydes have been condensed with aminoacetanilides to produce a wide array of Schiff bases with different electronic and steric properties. uobaghdad.edu.iqajrconline.orgresearchgate.net
In some synthetic routes, the aminoacetanilide moiety is first elaborated before the Schiff base formation. For instance, a multi-step synthesis can be employed where p-aminoacetanilide is first converted to an acid hydrazide, which is then reacted with various aldehydes to form the final Schiff base derivatives. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net
The table below provides examples of aldehydes used in the synthesis of Schiff bases from aminoacetanilide precursors.
| Aminoacetanilide Precursor | Aldehyde | Resulting Schiff Base Feature |
| p-Aminoacetanilide | Salicylaldehyde | Tridentate ligand with phenolic and azomethine groups. researchgate.net |
| Acid hydrazide of a p-aminoacetanilide derivative | Substituted Benzaldehydes | Varied electronic and steric properties on the azomethine-linked aryl ring. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net |
| p-Aminoacetanilide derived diamine | 2-Hydroxy-1-naphthaldehyde | Extended aromatic system. ajrconline.org |
Other Functional Group Modifications and Substituent Effects
Beyond halogenation and Schiff base formation, the this compound scaffold can undergo various other functional group modifications. These modifications can influence the molecule's steric and electronic properties, which in turn can affect its reactivity and potential applications.
The ketone functionality within the 2-(p-toluoyl) group is a site for numerous chemical transformations. For example, it can undergo reduction to a secondary alcohol or be a target for nucleophilic addition reactions. The methyl group on the p-tolyl ring can also be a site for functionalization, such as through radical halogenation, although this is generally less controlled than aromatic substitution.
The amide linkage itself can be hydrolyzed under acidic or basic conditions to yield p-toluidine and a keto-acid derivative. While this is often a degradation pathway, it can be a strategic step in a longer synthetic sequence.
The introduction of various substituents on the aromatic rings can have profound effects. Electron-donating groups, such as methoxy (B1213986) or additional alkyl groups, can increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density and can direct substitution to different positions. These substituent effects are critical in multi-step syntheses, where the order of reactions must be carefully planned to achieve the desired substitution pattern.
For example, the presence of a p-tolyl group, which is an electron-donating group due to the methyl substituent, will influence the reactivity of the phenyl ring to which it is attached. This can affect the conditions required for subsequent reactions, such as nitration or sulfonation.
Chemical Reactivity and Mechanistic Investigations of 2 P Toluoyl Acetanilide
Hydrolysis Reactions of the Amide Bond
The amide linkage in acetanilides is susceptible to cleavage under both acidic and basic conditions, a process known as hydrolysis. rsc.orgthieme.de This reaction breaks the amide bond to yield a carboxylic acid and an amine. In the case of 2-(p-toluoyl)acetanilide, hydrolysis would cleave the acetanilide (B955) moiety.
Under acidic conditions, the reaction produces a carboxylic acid and an amine salt. thieme.de Conversely, basic hydrolysis yields a carboxylate salt and a free amine. thieme.de
The kinetics of amide hydrolysis can be complex and are influenced by factors such as pH, temperature, and the specific substituents on the aromatic ring. For instance, studies on the alkaline hydrolysis of p-substituted acetanilides have shown that the reaction kinetics can involve terms that are both first and second order with respect to the hydroxide (B78521) ion concentration. bloomtechz.com
Table 1: Pseudo-First-Order Rate Constants for Acid-Catalyzed Hydrolysis of Substituted Phosphinic Amides Reaction Conditions: 2.08M HCl in 1:1 (v/v) water-methanol at 31.2 °C.
| Substituent (X) in p-X-C₆H₄NHP(O)(i-Pr)Ph | 10⁵kψ (s⁻¹) |
|---|---|
| OMe | 1.88 |
| H | 11.0 |
| Br | 24.5 |
| NO₂ | 215 |
Data sourced from a study on (N-aryl)alkylphenylphosphinic amides, which serves as an analog for understanding electronic effects in amide hydrolysis. rsc.org
The mechanism of amide hydrolysis differs between acidic and basic conditions.
Acid-Catalyzed Hydrolysis : This pathway typically involves the initial protonation of the amide's carbonyl oxygen. This O-protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. google.com This attack forms a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine lead to the formation of the carboxylic acid. thieme.degoogle.com
Base-Catalyzed Hydrolysis : In basic media, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. thieme.degoogle.com This also results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the amide anion (a poor leaving group), which is subsequently protonated by the solvent or upon workup to form the free amine. google.com
Reduction Reactions of the Carbonyl and Amide Moieties
The structure of this compound contains two reducible groups: the ketone of the toluoyl moiety and the amide of the acetanilide group. The outcome of a reduction reaction depends heavily on the choice of reducing agent.
Strong Reducing Agents : A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing both ketones and amides. masterorganicchemistry.combyjus.combiotrend.com Treatment of this compound with LiAlH₄ would be expected to reduce the ketone to a secondary alcohol and the amide to a secondary amine. bloomtechz.combyjus.com
Selective Reducing Agents : Achieving selective reduction of one carbonyl group in the presence of the other requires milder or more specialized reagents.
Ketone Reduction : The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is known to reduce ketones, particularly aromatic ketones, and can be selective in the presence of amides under certain conditions. masterorganicchemistry.com Similarly, sodium borohydride (B1222165) (NaBH₄) typically reduces ketones and aldehydes but is generally unreactive towards amides, offering a potential route for the selective reduction of the ketone group.
Amide Reduction : Conversely, certain catalytic hydrosilylation systems have been developed that show remarkable chemoselectivity for the reduction of amides in the presence of ketones. acs.orgdiva-portal.org For example, a molybdenum-based catalyst system has been shown to selectively reduce amides while leaving ketones untouched. diva-portal.org
Electrophilic and Nucleophilic Substitution Patterns on Aromatic Rings
The this compound molecule contains two aromatic rings, each with its own potential for substitution reactions.
Electrophilic Aromatic Substitution (EAS) : The acetanilide ring is activated towards EAS by the acetamido group (-NHCOCH₃), which is a strong activating, ortho-, para-directing group. researchgate.netresearchcommons.org The p-toluoyl group, being a ketone, is a deactivating, meta-directing group. The powerful activating effect of the acetamido group will dominate the reaction's regioselectivity. Substitution is expected to occur primarily at the C4 (para) position relative to the acetamido group, as the C6 (ortho) position is sterically hindered by the adjacent toluoyl substituent. researchgate.net The tolyl ring of the p-toluoyl group can also undergo EAS, directed ortho and para to the activating methyl group.
Nucleophilic Aromatic Substitution (NAS) : This type of reaction generally requires an electron-poor aromatic ring and a good leaving group. mdpi.com The aromatic rings in this compound are generally electron-rich due to the influence of the acetamido and methyl groups, making them poor candidates for NAS under standard conditions. mdpi.com
Catalytic C-H Activation Mechanisms in Acetanilide Derivatives
Acetanilides are classic substrates for directed C-H activation, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. The amide group serves as an effective directing group, guiding a transition metal catalyst, typically palladium, to activate an ortho C-H bond.
The generally accepted mechanism involves the coordination of the amide oxygen to the palladium center, followed by the cleavage of the ortho C-H bond to form a five-membered cyclometalated intermediate, often called a palladacycle. This intermediate is a key species that can then engage in a variety of coupling reactions. For example, the synthesis of ortho-acylacetanilides, such as the title compound, can be achieved via palladium-catalyzed C-H functionalization using aldehydes as the acyl source.
Recent advancements have combined palladium-catalyzed C-H activation with other catalytic cycles, such as photoredox catalysis. In one such dual catalytic system, a photoredox catalyst generates an acyl radical from an α-ketoacid, which is then intercepted by the palladacycle intermediate to achieve ortho-acylation under mild conditions.
Reaction Kinetics of Substituted Acetanilides
Kinetic studies of reactions involving substituted acetanilides provide quantitative insight into the influence of electronic effects on reaction rates. The Hammett equation, log(k/k₀) = ρσ, is a valuable tool for this analysis, where ρ (the reaction constant) measures the sensitivity of the reaction to substituent effects.
C-H Activation : The kinetics of palladium-catalyzed C-H activation of various meta- and para-substituted acetanilides have been investigated. A Hammett plot for this reaction yielded a ρ value of -1.5, indicating that electron-donating groups on the aromatic ring accelerate the reaction. kg.ac.rs This is consistent with a mechanism where the palladium acts as an electrophile, and the rate-determining step involves the electrophilic attack on the C-H bond. kg.ac.rs
Table 2: Rate Constants for Palladium-Catalyzed C-H Activation of Substituted Acetanilides
| Substituent | Rate Constant k₁ (10⁻³ s⁻¹) |
|---|---|
| 4-OCH₃ | 21 ± 3 |
| 4-CH₃ | 16 ± 2 |
| H | 8.8 ± 0.6 |
| 4-F | 5.0 ± 0.7 |
| 3-Br | 3.9 ± 0.1 |
Data sourced from ESI-MS kinetic studies of C-H activation by palladium(II)trifluoroacetate. kg.ac.rs
Electrophilic Halogenation : Kinetic studies on the bromination of substituted acetanilides have also been performed. These reactions show different electronic demands. For example, the bromination of p-substituted acetanilides by N-bromoacetamide in an acidic medium was found to have a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction, which can be rationalized by a mechanism involving rate-determining rearrangement of an N-bromo intermediate.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of 2-(p-toluoyl)acetanilide in solution. Due to the slow interconversion between the keto and enol tautomers on the NMR timescale, distinct signals for both forms can often be observed and quantified. colostate.eduthermofisher.com The equilibrium between these forms is typically solvent-dependent, with nonpolar solvents often favoring the hydrogen-bonded enol form. masterorganicchemistry.com
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides detailed information about the electronic environment of the protons in the molecule. For this compound, the spectrum is expected to show two sets of signals corresponding to the keto and enol tautomers.
Enol Tautomer: The most characteristic signal for the enol form is a downfield singlet around δ 15.0-17.0 ppm for the enolic hydroxyl proton (OH), which is deshielded due to strong intramolecular hydrogen bonding with one of the carbonyl oxygens. Another key signal is the vinyl proton (=CH) appearing as a singlet around δ 6.0-7.0 ppm . Spectroscopic data from closely related N-acyl acrylamide (B121943) structures show similar enolic OH protons at chemical shifts greater than 9 ppm. asianpubs.org
Keto Tautomer: The keto form is identified by the presence of a singlet for the two methylene (B1212753) protons (-CH₂-) of the active methylene group, typically observed in the region of δ 4.0-4.5 ppm .
Common Signals: Both tautomers will display signals for the aromatic protons of the p-toluoyl and anilide rings, generally appearing as complex multiplets between δ 7.0 and 8.0 ppm . A singlet corresponding to the amide proton (N-H) is expected around δ 9.0-11.0 ppm , which may be broadened due to quadrupole effects from the nitrogen atom. bnmv.ac.in The methyl group (-CH₃) on the p-toluoyl ring will present as a sharp singlet around δ 2.3-2.5 ppm . asianpubs.org
The relative amounts of the keto and enol forms can be determined by integrating the characteristic signals of each tautomer, such as the keto methylene protons versus the enol vinyl proton. thermofisher.com
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound Tautomers
| Proton Assignment | Expected Chemical Shift (ppm) - Keto Form | Expected Chemical Shift (ppm) - Enol Form | Multiplicity |
|---|---|---|---|
| Enolic OH | - | ~15.0 - 17.0 | s (broad) |
| Amide NH | ~10.0 - 11.0 | ~10.0 - 11.0 | s (broad) |
| Aromatic Ar-H | ~7.0 - 8.0 | ~7.0 - 8.0 | m |
| Vinyl =CH | - | ~6.5 | s |
| Methylene CH₂ | ~4.2 | - | s |
s = singlet, m = multiplet. Data are estimated based on principles of NMR and data from analogous compounds. asianpubs.orgbnmv.ac.in
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Distinct signals are expected for the carbon atoms in both the keto and enol forms.
Carbonyl Carbons: In the keto form, two distinct carbonyl signals are expected: one for the ketonic carbonyl (C=O) around δ 190-200 ppm and one for the amide carbonyl (N-C=O) around δ 165-170 ppm . In the enol form, the carbonyl carbons are shifted due to conjugation and will appear in a similar range, with values for related structures seen around δ 192 ppm (ketone) and δ 172 ppm (amide). asianpubs.org
Methylene/Vinylic Carbons: The keto tautomer will show a signal for the methylene carbon (-CH₂-) at approximately δ 55-65 ppm . The enol form will instead display signals for the vinylic carbons (C=CH), with the CH carbon appearing around δ 90-100 ppm . asianpubs.org
Aromatic and Methyl Carbons: Aromatic carbons will produce signals in the δ 120-145 ppm region. The methyl carbon of the toluoyl group is expected at approximately δ 20-25 ppm . asianpubs.org
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound Tautomers
| Carbon Assignment | Expected Chemical Shift (ppm) - Keto Form | Expected Chemical Shift (ppm) - Enol Form |
|---|---|---|
| Ketone C=O | ~195 | ~192 |
| Amide N-C=O | ~168 | ~172 |
| Enolic C-OH | - | ~165 |
| Aromatic C | ~120 - 145 | ~120 - 145 |
| Vinylic =CH | - | ~95 |
| Methylene CH₂ | ~60 | - |
Data are estimated based on principles of NMR and data from analogous compounds. asianpubs.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum of this compound will show key absorptions corresponding to its amide and diketone structure.
N-H Stretching: A moderate to sharp absorption band is expected in the range of 3250-3350 cm⁻¹ , corresponding to the N-H stretching vibration of the secondary amide group. bnmv.ac.in
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. bnmv.ac.in
Carbonyl (C=O) Stretching: This region is particularly diagnostic. The keto form will show two distinct C=O stretching bands: one for the aryl ketone around 1685 cm⁻¹ and one for the amide I band around 1660-1670 cm⁻¹ . In the enol form, these bands shift due to conjugation and intramolecular hydrogen bonding, typically appearing at lower wavenumbers, for instance, around 1640 cm⁻¹ (conjugated ketone) and 1610 cm⁻¹ (C=C). The amide I band may be obscured or shifted.
N-H Bending: The amide II band, which arises from N-H bending and C-N stretching, is found around 1530-1550 cm⁻¹ . bnmv.ac.in
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3250 - 3350 |
| O-H Stretch (Enol) | Intramolecular H-Bond | 2500 - 3200 (Broad) |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 |
| Aliphatic C-H Stretch | Methyl | 2850 - 2960 |
| C=O Stretch (Ketone) | Aryl Ketone | ~1685 |
| C=O Stretch (Amide I) | Acetanilide (B955) | ~1670 |
| C=C Stretch (Enol) | Conjugated Alkene | ~1610 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural fragments of the compound. For this compound (C₁₆H₁₅NO₂), the expected molecular weight is approximately 253.29 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 253.
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentations include:
α-Cleavage: Cleavage adjacent to the carbonyl groups is a common pathway.
Loss of the p-toluoyl radical to give a fragment at m/z = 134 ([M - C₈H₇O]⁺).
Formation of the stable p-toluoyl cation at m/z = 119 ([C₈H₇O]⁺), which can further lose CO to give a peak at m/z = 91 (tropylium ion).
Cleavage of the Amide Bond:
Loss of the phenylamino (B1219803) group to give a fragment at m/z = 161 .
Formation of the anilinium cation or related fragments around m/z = 93 .
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions arising from its conjugated systems, which include the two aromatic rings and the β-dicarbonyl moiety.
The principal electronic transitions are:
π → π* Transitions: These are high-intensity absorptions associated with the conjugated π-systems of the phenyl, toluoyl, and enol moieties. These transitions are expected in the range of 240-280 nm .
n → π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions typically occur at longer wavelengths, possibly above 300 nm , but are often weak and may be masked by the more intense π → π* bands. researchgate.net
The position and intensity of these bands are sensitive to the solvent polarity. researchgate.net The extensive conjugation in the enol tautomer would likely lead to a bathochromic (red) shift compared to the keto form.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not available, analysis of similar structures, such as N-phenyl-2-(phenylsulfanyl)acetamide, allows for a reliable prediction of its solid-state conformation. nih.gov
The provided search results discuss computational methodologies and present findings for related compounds such as acetanilide, other acetanilide derivatives, or different molecules containing a p-tolyl group. However, none of the available resources offer the specific geometry optimization parameters, HOMO-LUMO gap energies, Molecular Electrostatic Potential maps, or crystal packing analyses for this compound.
Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for the subject compound based on the currently accessible information. Writing such an article would require direct access to unpublished research data or the performance of new computational studies on this compound.
Computational Chemistry and Theoretical Studies on 2 P Toluoyl Acetanilide
Analysis of Intermolecular Interactions and Crystal Packing Effects
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like d_norm, which identifies regions of close intermolecular contact. Red spots on the d_norm surface indicate close contacts, including hydrogen bonds, while white and blue areas represent weaker and longer-range interactions, respectively. mdpi.com
For a molecule like 2-(P-Toluoyl)acetanilide, the Hirshfeld surface would highlight the significant N-H···O hydrogen bonds as distinct red regions. The analysis can be decomposed into a 2D fingerprint plot, which summarizes all intermolecular contacts. crystalexplorer.net This plot graphs the distance from the surface to the nearest nucleus inside (d_i) versus the distance to the nearest nucleus outside (d_e). Different types of interactions appear as characteristic patterns on this plot.
The fingerprint plot for this compound is expected to be dominated by several key interactions, with their percentage contributions to the total Hirshfeld surface estimated based on related structures. researchgate.netmdpi.com
Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) | Appearance on Fingerprint Plot |
|---|---|---|
| H···H | ~45-50% | Large, diffuse region in the middle of the plot. researchgate.net |
| C···H/H···C | ~20-25% | Characteristic "wings" on either side of the main diagonal. researchgate.net |
| O···H/H···O | ~15-20% | Sharp, distinct spikes indicating hydrogen bonds. researchgate.net |
| N···H/H···N | ~10-15% | Sharp spikes, often at shorter d_e + d_i values. researchgate.net |
Structure-Activity Relationship (SAR) Modeling through In Silico Methods
Structure-Activity Relationship (SAR) modeling is a computational approach used in drug discovery to correlate the chemical structure of compounds with their biological activity. longdom.org Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build mathematical relationships between the physicochemical properties of molecules (descriptors) and their activities. nih.gov
For this compound and its analogs, a QSAR study would involve calculating a range of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP). mdpi.com By systematically modifying the structure of this compound—for example, by changing substituents on the aromatic rings—and calculating these descriptors, a model can be developed to predict the activity of new, unsynthesized compounds. This in silico screening process helps prioritize which derivatives are most promising for synthesis and experimental testing. longdom.org
Table 3: Example of a Hypothetical QSAR Data Table for this compound Analogs
| Compound | R1 Group (on Toluoyl Ring) | R2 Group (on Anilide Ring) | LogP | Polarizability | Predicted Activity (IC₅₀, µM) |
|---|---|---|---|---|---|
| This compound | -CH₃ | -H | 3.5 | 30.1 | 15.2 |
| Analog 1 | -Cl | -H | 4.1 | 30.5 | 10.8 |
| Analog 2 | -OCH₃ | -H | 3.3 | 31.0 | 18.5 |
| Analog 3 | -CH₃ | -F | 3.6 | 29.9 | 12.4 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. scienceopen.com This simulation helps in understanding the binding mode and estimating the binding affinity, typically expressed as a docking score in kcal/mol. nih.govmdpi.com
For this compound, docking studies could be performed against various potential enzyme targets, such as cyclooxygenases (COX), which are known targets for some anti-inflammatory drugs containing related structural motifs. semanticscholar.org The simulation would place the molecule into the active site of the enzyme and calculate the most stable binding pose. The results would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. scienceopen.com These insights are crucial for understanding the molecular basis of the compound's potential activity and for designing more potent derivatives.
Table 4: Hypothetical Molecular Docking Results of this compound against a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | N-H···O with Ser530; C=O···H-N with Arg120 |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.2 | Tyr59, Tyr119, Gly121 | C=O···H-N with Gly121 |
Research Applications of 2 P Toluoyl Acetanilide and Its Derivatives
Role as Intermediates in Complex Organic Synthesis
Acetanilide (B955) and its derivatives are significant in synthetic chemistry, often serving as intermediates and precursors for a range of chemical products. eurekaselect.com The acetamido group (-NHCOCH3) in these compounds is less activating than a simple amino group (-NH2), which allows for more controlled reactions on the aromatic ring. ias.ac.in This characteristic makes them foundational materials for constructing elaborate molecular architectures.
Precursors for Diverse Heterocyclic Systems
The N-p-tolylacetamide structural core, which is central to 2-(p-toluoyl)acetanilide, is a versatile starting point for synthesizing various heterocyclic compounds. Research has demonstrated that related molecules, such as 2-chloro-N-p-tolylacetamide, can be used to prepare heterocycles like β-lactam derivatives. researchgate.net This is achieved through multi-step reactions, often beginning with the substitution of the chloro group, followed by cyclization reactions to form the heterocyclic ring. researchgate.net The ability to serve as a precursor for such systems is a key area of interest, as heterocyclic compounds are prevalent in many biologically active molecules. researchgate.net
Building Blocks for Novel Molecular Scaffolds
In medicinal chemistry and molecular design, a "molecular scaffold" refers to the core structure of a compound that provides a framework for attaching various functional groups. researchgate.net Molecules like this compound can be considered building blocks for these scaffolds. nih.govenamine.net Its distinct components—the p-tolyl group, the ketone, and the acetanilide moiety—offer multiple reaction sites for covalent bonding to other molecular building blocks. mdpi.com This allows for the systematic construction of larger, multifunctional molecules with defined three-dimensional shapes, which is a growing theme in chemistry for creating functional molecules for use in biomedical sciences and materials research. mdpi.compitt.edu
Development of Novel Functional Materials
The chemical properties of acetanilide derivatives also lend themselves to research in materials science, particularly in the field of color chemistry.
Applications in Dye and Pigment Chemistry Research
Dyes and pigments are colored compounds that function by selectively absorbing specific wavelengths of light. researchgate.netresearchgate.net Many synthetic dyes are complex aromatic compounds. Acetanilide itself is a known intermediate in the synthesis of certain dyes. tiu.edu.iq The structure of this compound contains aromatic rings, which are fundamental components (chromophores) responsible for color in many organic dyes. researchgate.net Its structure is suitable for conversion into more complex conjugated systems, such as azo dyes, through chemical reactions like diazotization and coupling. nih.gov These processes involve transforming an aromatic amine precursor into a diazo compound, which then reacts with a coupling agent to form the final dye molecule. nih.gov
Mechanistic Investigations of Biological Interactions at a Molecular Level (In Vitro and In Silico Focus)
Derivatives of acetanilide have been a focus of research for their potential biological activities, including analgesic, antipyretic, and anti-inflammatory properties. eurekaselect.com Modern research investigates these interactions at a molecular level through laboratory (in vitro) and computational (in silico) studies.
In Vitro Enzyme Inhibition Studies (e.g., Cyclooxygenase Inhibition)
Cyclooxygenase (COX) is an enzyme that plays a key role in inflammation and pain pathways by converting arachidonic acid into prostaglandins. nih.govresearchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting COX enzymes. nih.gov Research has been conducted on acetanilide derivatives to evaluate their potential as COX inhibitors. orientjchem.org In vitro studies are used to measure the efficacy of these compounds in blocking the action of specific enzymes.
One study investigated a series of new acetanilide derivatives for their ability to inhibit the COX-2 enzyme. The inhibitory action was tested using a COX inhibitor screening kit, with the results indicating that several of the synthesized compounds showed significant COX-2 inhibitory activity. orientjchem.org The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, was determined for these compounds. orientjchem.org
The table below presents data from in vitro COX-2 enzyme inhibition studies for a selection of synthesized acetanilide derivatives, demonstrating their potential as enzyme inhibitors. orientjchem.org
| Compound Code | Binding Energy/Affinity (Kcal/Mol) | IC50 (µM) |
| R-1 | -10.2 | 46.10 |
| R-2 | -8.5 | 25.64 |
| C1 | -7.9 | 110.25 |
| C6 | Not Specified | >100 |
In Vitro Cytotoxicity Screening against Cell Lines
The cytotoxic potential of derivatives of this compound has been a subject of scientific investigation, with studies focusing on their effects on various cancer cell lines. Research into novel hydantoin acetanilide derivatives, for instance, has revealed significant antiproliferative activity against non-small cell lung cancer (NSCLC) models. nih.gov
In one such study, a series of hydantoin acetanilide derivatives were synthesized and evaluated for their in vitro cytotoxic effects. The compounds were tested against three human non-small cell lung cancer cell lines: A549, H1975, and PC9. The results indicated that several of the synthesized derivatives exhibited potent anticancer activity, with some showing greater efficacy than the reference drug, erlotinib. nih.gov
Specifically, compounds designated as 5a and 5f were identified as the most potent among the series. Against the H1975 cell line, these compounds demonstrated IC₅₀ values of 1.94 µM and 1.38 µM, respectively, which were considerably lower than that of erlotinib (9.70 µM). Furthermore, most of the newly synthesized compounds showed promising activity against the PC9 cell line, often surpassing the efficacy of the reference drug. nih.gov
A crucial aspect of this research was the assessment of the compounds' safety profile through cytotoxicity screening against a normal cell line. The most potent anticancer derivatives, 5a and 5f, were tested on the normal fetal lung fibroblast cell line, WI-38. The findings were favorable, indicating that these compounds possessed low cytotoxicity towards normal cells, suggesting a degree of selectivity for cancer cells. This selective cytotoxicity is a desirable characteristic for potential anticancer agents. nih.gov
The mechanism of action for the observed cytotoxicity was also investigated. It was found that the hydantoin acetanilide derivatives could induce apoptosis, or programmed cell death, in cancer cells. For example, compound 5a was shown to significantly increase the populations of both early and late apoptotic cells, indicating that its antiproliferative effects are mediated, at least in part, by the induction of apoptosis. nih.gov
| Compound | A549 IC₅₀ (µM) | H1975 IC₅₀ (µM) | PC9 IC₅₀ (µM) | WI-38 (Normal Cell Line) IC₅₀ (µM) |
|---|---|---|---|---|
| 5a | Data not available | 1.94 | Data not available | > 100 |
| 5f | Data not available | 1.38 | Data not available | > 100 |
| Erlotinib (Reference) | Data not available | 9.70 | Data not available | Data not available |
In Vitro Antimicrobial Activity Evaluation of Derivatives
Derivatives of this compound have been shown to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. These compounds have been evaluated against a variety of pathogenic microorganisms, demonstrating their potential as novel antimicrobial agents. researchgate.net
The in vitro antimicrobial activity of a series of substituted acetanilides has been assessed against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. Additionally, their efficacy against fungal strains like Aspergillus niger and Candida albicans has been investigated. rjptonline.orgresearchgate.netresearchgate.net
In one study, the antimicrobial screening of newly synthesized acetanilide derivatives, prepared using different aromatic aldehydes, was performed. The results showed that these compounds exhibited significant zones of inhibition when compared to the standard antibiotic, streptomycin. Specifically, derivatives of 3,4-dimethyl benzaldehyde and 2-pyridine carbaldehyde demonstrated notable antimicrobial effects. rjptonline.orgresearchgate.net
The evaluation of antimicrobial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For a calix researchgate.netarene derivative of acetanilide, the MIC values were determined against several microbes. The compound was found to be particularly effective against the fungus A. niger, with an MIC of 250 µg/mL. It also showed activity against the bacterium S. aureus with an MIC of 500 µg/mL and against E. coli with an MIC of 1000 µg/mL. researchgate.net
The mechanism of antimicrobial action is thought to be related to the chemical structure of the acetanilide derivatives. It has been suggested that the presence of certain substituents, such as halogens, on the acetanilide molecule can enhance its antimicrobial properties. researchgate.net
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Aspergillus niger | Fungus | 250 |
| Staphylococcus aureus | Gram-positive bacterium | 500 |
| Escherichia coli | Gram-negative bacterium | 1000 |
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Routes
While the synthesis of acetanilide (B955) and its derivatives is well-established, often involving the acylation of anilines, the development of novel and more efficient synthetic routes for 2-(P-Toluoyl)acetanilide remains a key area for future research. Current plausible methods are generally based on the condensation of p-toluidine (B81030) with a β-keto acid or its derivative.
Future research should focus on the development of catalytic and environmentally benign synthetic methodologies. This could include:
Transition-Metal Catalyzed Cross-Coupling Reactions: Investigating novel palladium, copper, or other transition-metal-catalyzed reactions to construct the core structure of this compound could offer higher yields and greater functional group tolerance compared to traditional methods.
One-Pot Synthesis Protocols: Designing one-pot multi-component reactions where the starting materials are converted to the final product in a single step without the isolation of intermediates would significantly improve the efficiency and reduce waste.
Flow Chemistry Approaches: The use of continuous flow reactors could enable better control over reaction parameters, leading to higher purity, improved safety, and easier scalability of the synthesis.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Classical Condensation | Readily available starting materials. | Optimization of reaction conditions (catalyst, solvent, temperature) for improved yields. |
| Transition-Metal Catalysis | High efficiency, broad substrate scope. | Development of novel catalyst systems with high turnover numbers and selectivity. |
| One-Pot Reactions | Increased efficiency, reduced waste. | Design of novel multi-component reaction cascades. |
| Flow Chemistry | Enhanced control, scalability, and safety. | Adaptation of existing synthetic routes to continuous flow processes. |
Integration of Advanced Computational Methodologies for Predictive Design
Advanced computational methodologies can play a pivotal role in accelerating the discovery and optimization of this compound derivatives with desired properties. The application of computational chemistry can provide valuable insights into the molecule's structure, reactivity, and potential biological activity before engaging in extensive experimental work.
Key areas for computational investigation include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic structure, spectroscopic properties (such as NMR and IR spectra), and reactivity of this compound and its derivatives. This can aid in the elucidation of reaction mechanisms and the prediction of reaction outcomes.
Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes. Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and provide insights into the binding thermodynamics.
Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of this compound analogues and their biological activity. This can guide the rational design of new derivatives with enhanced potency.
Exploration of Undiscovered Chemical Transformations and Reactivity Profiles
The β-keto anilide moiety in this compound is a versatile functional group that can participate in a wide range of chemical transformations. researchgate.net A systematic exploration of its reactivity could unveil novel synthetic pathways to valuable and complex molecules, particularly heterocycles. researchgate.net
Future research in this area should focus on:
Cyclization Reactions: The β-keto anilide scaffold is a well-known precursor for the synthesis of various heterocyclic systems, such as quinolines, pyrazoles, and isoxazoles. mdpi.com Investigating the cyclization reactions of this compound under different reaction conditions (e.g., acid or base catalysis) could lead to the discovery of novel heterocyclic compounds with potential biological activities.
Reactions at the Active Methylene (B1212753) Group: The methylene group flanked by two carbonyl groups is highly acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as alkylations, aldol condensations, and Michael additions.
Domino and Cascade Reactions: Designing domino or cascade reactions starting from this compound could provide a rapid and efficient way to construct complex molecular architectures in a single synthetic operation.
Rational Design and Synthesis of Tailored Derivatives for Specific Molecular Target Modulation
The principles of rational drug design can be applied to develop derivatives of this compound that are tailored to interact with specific biological targets. The α-ketoamide and β-ketoamide motifs are recognized as privileged structures in medicinal chemistry, often found in enzyme inhibitors. nih.govacs.orgjetir.org182.160.97slideshare.net
Future research should be directed towards:
Enzyme Inhibitor Design: Based on the known structures of enzyme active sites, derivatives of this compound can be designed to act as inhibitors of specific enzymes, such as proteases or kinases, which are important targets in various diseases. nih.govacs.org The p-toluoyl and anilide moieties can be systematically modified to optimize binding affinity and selectivity.
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a library of this compound derivatives will be crucial to establish clear structure-activity relationships. This will involve modifying the substituents on both aromatic rings and evaluating the impact of these changes on biological activity.
Bioisosteric Replacements: The application of bioisosteric replacement strategies, where certain functional groups are replaced with others that have similar physical or chemical properties, can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of the lead compounds.
Q & A
Basic: What synthetic methods are recommended for preparing 2-(p-Toluoyl)acetanilide?
Answer:
A common method involves reacting p-toluoyl chloride with acetanilide derivatives under alkaline conditions. For example, naphthoylacetanilides are synthesized by adding naphthoyl chloride to acetoacetanilide dissolved in 20% sodium hydroxide at 2°C, followed by digestion with ammonia and ammonium chloride . For this compound, substitute p-toluoyl chloride and maintain low temperatures to minimize side reactions. Purify the product via recrystallization using ethanol-water mixtures, and confirm purity via melting point analysis and TLC (Rf comparison with standards).
Basic: How can recrystallization optimize the purity of this compound?
Answer:
Recrystallization requires selecting a solvent where the compound is sparingly soluble at low temperatures but fully soluble when heated. For acetanilide derivatives, water or ethanol-water systems are effective. Dissolve the crude product in minimal boiling solvent, filter hot to remove insoluble impurities, and cool slowly to induce crystal formation. Theoretical recovery depends on solubility data; for example, acetanilide’s solubility in water is 0.53 g/100 mL at 0°C and 5.5 g/100 mL at 100°C. Calculate percent recovery using:
Include uncertainty margins (e.g., ±0.0005 g) for rigorous reporting .
Basic: What spectroscopic techniques validate the structure of this compound?
Answer:
- IR Spectroscopy : Identify key functional groups:
- ~3270 cm⁻¹ : N-H stretch (amide).
- ~1720 cm⁻¹ : C=O stretch (toluoyl group).
- ~1650 cm⁻¹ : Amide C=O stretch.
- ¹H NMR : Key signals include:
- ~2.3 ppm (s) : Methyl protons from the p-toluoyl group.
- ~7.2–8.0 ppm (m) : Aromatic protons.
- ~4.2 ppm (s) : CH₂ protons adjacent to the amide (if present).
- Mass Spectrometry : Look for molecular ion peaks (M⁺) and characteristic fragments (e.g., m/z 93 for the aniline moiety) .
Advanced: How do reaction conditions influence the condensation of this compound with aromatic aldehydes?
Answer:
Condensation reactions with aldehydes (e.g., benzaldehyde) require basic or acidic catalysis. In basic conditions (e.g., NaOH/ethanol), the enolate form of this compound reacts with the aldehyde via a Knoevenagel mechanism, forming α,β-unsaturated ketones. Monitor reaction progress using HPLC or TLC. For example, naphthoylacetanilide derivatives condensed with benzaldehyde show UV-Vis absorption shifts (λmax ~300–400 nm) due to extended conjugation. Optimize stoichiometry (1:1 or 1:2 molar ratios) and temperature (60–80°C) to maximize yield .
Advanced: How to resolve contradictions in mass spectral data for this compound derivatives?
Answer:
Conflicting fragmentation patterns may arise from isomerization or competing decomposition pathways. For example, in naphthoylacetanilides, ions at m/z 170 (2-acetylnaphthalene enol) and m/z 119 (phenylisocyanate) suggest retro-aldol cleavage. Use high-resolution mass spectrometry (HRMS) to distinguish isobaric ions. Cross-validate with isotopic labeling or tandem MS/MS. If discrepancies persist, re-examine synthesis conditions for potential side products (e.g., unreacted starting materials or oxidized byproducts) .
Advanced: What safety protocols are critical for handling this compound in mutagenicity studies?
Answer:
Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal : Neutralize acidic/basic residues before disposal.
- Toxicity Data : Analogous compounds like isonitrosoacetanilide show mutagenicity (e.g., 613 mg/L in mouse lymphoma assays). Test this compound in Ames assays (Salmonella strains TA98/TA100) with S9 metabolic activation to assess genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
